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molecular formula C8H7ClN2O B1287744 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one CAS No. 77859-59-7

5-amino-6-chloro-2,3-dihydro-1H-indol-2-one

Cat. No. B1287744
M. Wt: 182.61 g/mol
InChI Key: BKQROGWWVNTWSH-UHFFFAOYSA-N
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Patent
US04370340

Procedure details

To a mixture of ethanol (200 ml) and water (40 ml) were added ammonium chloride (2.2 g) and iron metal (19.7 g). To the mixture was added 2-oxo-5-nitro-6-chloroindoline (12.5 g) at 60° C. After refluxing for 45 minutes, the reaction mixture was filtered under warm condition. The filter cake was washed with ethanol. The combined filtrate and washings were evaporated to dryness under reduced pressure to give 2-oxo-5-amino-6-chloroindoline (10.0 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
19.7 g
Type
catalyst
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[Cl-].[NH4+].[O:6]=[C:7]1[CH2:15][C:14]2[C:9](=[CH:10][C:11]([Cl:19])=[C:12]([N+:16]([O-])=O)[CH:13]=2)[NH:8]1>[Fe].O>[O:6]=[C:7]1[CH2:15][C:14]2[C:9](=[CH:10][C:11]([Cl:19])=[C:12]([NH2:16])[CH:13]=2)[NH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
19.7 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
O=C1NC2=CC(=C(C=C2C1)[N+](=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
under warm condition
WASH
Type
WASH
Details
The filter cake was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC(=C(C=C2C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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